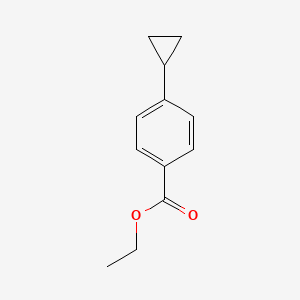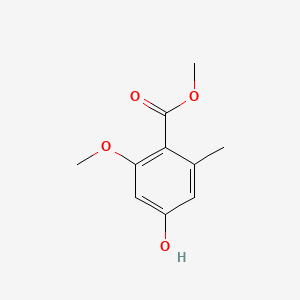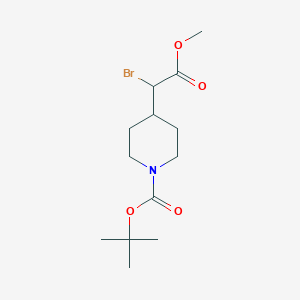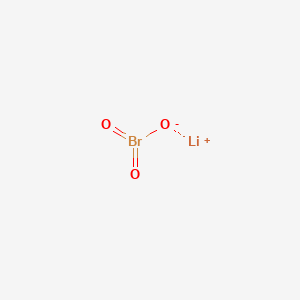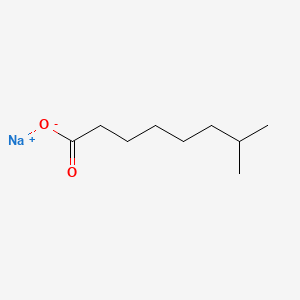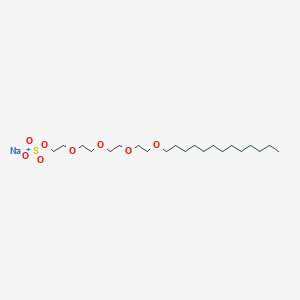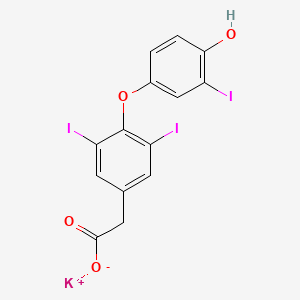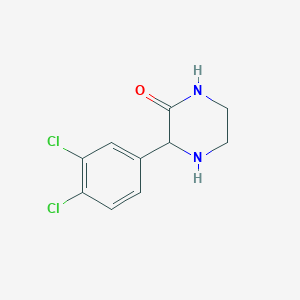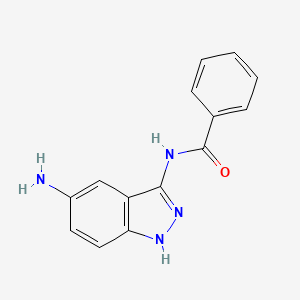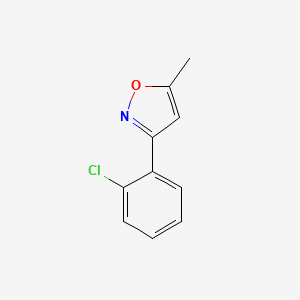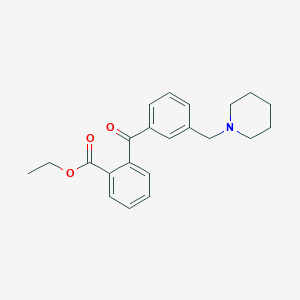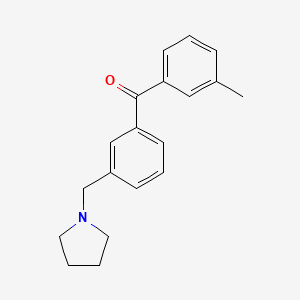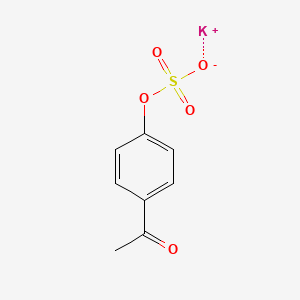
Potassium p-acetylphenyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium p-acetylphenyl sulphate: is a chemical compound with the molecular formula CH₃C(O)C₆H₄OS(O)₂OK . It is a white solid commonly used as an analytical reagent in various fields, such as pharmaceuticals, biotechnology, and environmental science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Potassium p-acetylphenyl sulphate can be synthesized through the sulfonation of p-acetylphenol with sulfuric acid, followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: p-Acetylphenol is reacted with concentrated sulfuric acid to form p-acetylphenyl sulphonic acid.
Neutralization: The resulting p-acetylphenyl sulphonic acid is then neutralized with potassium hydroxide to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is essential to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Potassium p-acetylphenyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: Potassium p-acetylphenyl sulphate is used as a specific substrate for enzymatic studies, particularly with arylsulfatase enzymes . It serves as a model compound to study sulfonation and desulfonation reactions.
Biology: In biological research, this compound is used to investigate the metabolism of sulfonated phenolic compounds and their role in cellular processes .
Medicine: this compound is explored for its potential therapeutic applications, including its role in drug metabolism and detoxification pathways .
Industry: In industrial applications, it is used as an analytical reagent for the quantification of sulfonated compounds in various matrices.
Mecanismo De Acción
The mechanism of action of potassium p-acetylphenyl sulphate involves its interaction with specific enzymes, such as arylsulfatases. These enzymes catalyze the hydrolysis of the sulfonate group, leading to the formation of phenolic compounds. The molecular targets include the active sites of these enzymes, where the sulfonate group is cleaved, resulting in the release of the acetylphenol .
Comparación Con Compuestos Similares
Potassium phenyl sulphate: Lacks the acetyl group, making it less reactive in certain enzymatic reactions.
Potassium p-tolyl sulphate: Contains a methyl group instead of an acetyl group, affecting its reactivity and applications.
Potassium p-nitrophenyl sulphate: Contains a nitro group, which significantly alters its chemical properties and reactivity
Uniqueness: Potassium p-acetylphenyl sulphate is unique due to its acetyl group, which imparts specific reactivity and makes it a valuable substrate for studying sulfonation and desulfonation reactions. Its applications in enzymatic studies and analytical chemistry highlight its importance in scientific research .
Propiedades
Número CAS |
38533-41-4 |
|---|---|
Fórmula molecular |
C8H8KO5S |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
potassium;(4-acetylphenyl) sulfate |
InChI |
InChI=1S/C8H8O5S.K/c1-6(9)7-2-4-8(5-3-7)13-14(10,11)12;/h2-5H,1H3,(H,10,11,12); |
Clave InChI |
VJNWNNLZAFYJOF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)OS(=O)(=O)O.[K] |
| 38533-41-4 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


